molecular formula C42H72O13 B1671517 ginsenoside F2 CAS No. 62025-49-4

ginsenoside F2

Katalognummer: B1671517
CAS-Nummer: 62025-49-4
Molekulargewicht: 785.0 g/mol
InChI-Schlüssel: SWIROVJVGRGSPO-JBVRGBGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ginsenosid F2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Hydrolyse und Glykosylierung . Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivität.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nebenginsenoside mit verbesserten pharmakologischen Eigenschaften. Beispielsweise kann die Oxidation von Ginsenosid F2 zur Bildung von Ginsenosid Compound K führen, das eine signifikante Antikrebsaktivität gezeigt hat .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Topical Skin Treatments
Ginsenoside F2 has been shown to possess potent anti-aging and skin-enhancing properties. A study highlighted its ability to improve skin conditions through various mechanisms:

  • Anti-inflammatory Effects : this compound reduces inflammation and skin irritation induced by agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA). In experiments involving mouse models, treatment with this compound significantly decreased ear thickness and weight compared to untreated controls, demonstrating its protective effects against irritant dermatitis .
  • Antioxidative Activity : The compound exhibits strong antioxidative properties, inhibiting the generation of reactive oxygen species (ROS) that contribute to skin aging and damage. This antioxidative efficacy is critical in maintaining skin integrity and preventing oxidative stress-related conditions .
  • Elastase Inhibition : this compound has shown a higher elastase inhibitory rate compared to epigallocatechin gallate (EGCG), suggesting its potential in preventing skin aging by preserving elastin levels in the dermis .

Oncological Applications

Anti-Cancer Properties
Research has indicated that this compound may play a role in cancer therapy:

  • Induction of Apoptosis : In cervical cancer cell lines, this compound has been found to induce apoptosis through the activation of specific microRNAs and inhibition of key signaling pathways such as β-catenin/c-Myc. This mechanism suggests a potential for this compound as an adjunct therapy in cancer treatment .
  • Synergistic Effects with Other Compounds : Studies have shown that this compound can enhance the efficacy of other anticancer agents, suggesting a synergistic effect that could improve treatment outcomes for patients undergoing chemotherapy .

Hepatoprotective Effects

Liver Health
this compound has demonstrated protective effects against liver injury:

  • Alcohol-Induced Liver Damage : A study indicated that treatment with this compound attenuates alcoholic liver injury by modulating immune responses—specifically increasing interleukin-10 (IL-10) expression while decreasing pro-inflammatory cytokine IL-17 levels. These findings suggest its potential utility in managing alcohol-related liver diseases .

Summary Table of Applications

Application AreaMechanism/EffectStudy Reference
DermatologyAnti-inflammatory, antioxidative, elastase inhibition ,
OncologyInduces apoptosis, enhances chemotherapy efficacy ,
HepatologyAttenuates alcohol-induced liver injury

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Ginsenosid F2 ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Bioverfügbarkeit und pharmakologische Aktivität im Vergleich zu anderen Ginsenosiden erhöht . Seine Fähigkeit, mehrere Signalwege zu modulieren und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen.

Biologische Aktivität

Ginsenoside F2 is a protopanaxadiol saponin derived from Panax ginseng, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Sources

This compound is one of the many ginsenosides found in ginseng. It is typically produced through biotransformation processes involving other ginsenosides such as Rb1 and Rd. The compound can be synthesized using various microbial strains, including Aspergillus niger, which facilitates its production under optimized conditions (pH 5.0 and temperature 40 °C) .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, with an IC50 value of 29.54 µg/mL against DPPH radicals . This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

2. Anti-Inflammatory Effects

Research has shown that this compound can mitigate inflammation in various models. A study investigating its effects on skin inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) revealed that GF2 significantly reduced ear swelling and inflammatory markers compared to untreated controls . The compound inhibited the production of IL-17 and reactive oxygen species (ROS), suggesting a mechanism that involves modulation of immune responses .

3. Anti-Cancer Properties

This compound has been studied for its potential anti-cancer effects across different types of cancer cells. For instance:

  • In cervical cancer cells, GF2 induced apoptosis through the activation of miR193a-5p and inhibition of β-catenin/c-Myc signaling pathways, demonstrating its potential as a therapeutic agent in cancer treatment .
  • It also showed protective effects against malignant brain tumors and breast cancer by reducing lipid accumulation in adipocytes and inhibiting adipogenesis via PPARγ pathway modulation .

4. Anti-Obesity Activity

This compound has been identified as having anti-obesity effects by inhibiting adipogenesis in 3T3-L1 adipocytes. It reduces gene expression levels associated with fat storage, such as PPARγ and perilipin, thereby contributing to weight management strategies .

Research Findings Summary

Study FocusKey FindingsReference
Antioxidant ActivityIC50 value of 29.54 µg/mL against DPPH radicals
Anti-Inflammatory EffectsReduced ear swelling and inflammatory markers in TPA-induced dermatitis
Anti-Cancer PropertiesInduced apoptosis in cervical cancer cells via miR193a-5p activation
Anti-Obesity ActivityInhibited adipogenesis in 3T3-L1 cells by downregulating PPARγ and perilipin

Case Studies

Case Study: this compound in Skin Inflammation
In a controlled experiment involving mouse models, topical application of this compound significantly alleviated symptoms of irritant dermatitis induced by TPA. The treatment resulted in decreased ear thickness and inflammatory cell infiltration compared to untreated groups, highlighting its potential as a topical therapeutic agent for skin conditions .

Case Study: this compound's Role in Cancer Therapy
A study on cervical cancer cells demonstrated that treatment with this compound led to marked apoptosis through specific signaling pathways. This suggests that GF2 could be integrated into cancer treatment regimens to enhance patient outcomes by targeting key cellular processes involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the primary molecular targets and signaling pathways modulated by ginsenoside F2 in cellular systems?

this compound interacts with multiple molecular targets, including:

  • Peroxisome proliferator-activated receptor gamma (PPARγ) : Binds to PPARγ, influencing adipocyte differentiation and lipid metabolism .
  • Mitogen-activated protein kinase (MAPK) pathways : Inhibits MAPK activation, regulating inflammation and apoptosis .
  • Nuclear factor-kappa B (NF-κB) : Suppresses NF-κB p65 expression, reducing oxidative stress-induced apoptosis . Methodological Insight: Target identification often involves Western blotting, qRT-PCR for protein/mRNA quantification, and luciferase reporter assays for pathway activity .

Q. How is this compound synthesized or isolated from natural sources?

this compound is primarily derived via enzymatic biotransformation of major ginsenosides (e.g., Rb1 or Rd) using microbial glycosidases. Key steps include:

  • Substrate preparation : Ginsenoside Rb1 (1 mg/mL) dissolved in acetate buffer (pH 5.0) .
  • Enzyme selection : β-glucosidase from Aspergillus niger or Paenibacillus mucilaginosus deglycosylates Rb1 to F2 .
  • Optimized conditions : Temperature (45–55°C), enzyme-to-substrate ratio (0.27–0.85 mg/mg), and reaction time (36–48 hours) . Analytical validation: HPLC with external standard calibration (R² > 0.98) confirms purity and yield .

Q. What in vitro assays are used to evaluate this compound’s cytotoxic and proliferative effects?

Common assays include:

  • MTS assay : Measures cell viability (e.g., HEK-293, U373MG glioblastoma cells) at concentrations 0.01–20 μM .
  • LDH release : Quantifies membrane integrity post-H₂O₂-induced oxidative stress .
  • Apoptosis markers : Caspase-3 cleavage, Bax/Bcl-2 ratio, and PARP fragmentation via Western blot . Critical parameters: Dose-response curves (IC₅₀ values) and triplicate replicates ensure reproducibility .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound biotransformation yields?

RSM designs (e.g., Box-Behnken) identify optimal enzyme-substrate interactions:

  • Key variables : Temperature (X₁), pH (X₂), enzyme-to-substrate ratio (X₃) .
  • Model validation : F-values > 39 and R² > 0.98 confirm statistical significance .
  • Theoretical vs. actual yields : Under optimal conditions (55°C, pH 3.4), F2 conversion reaches 50.26% (theory) vs. 50.11% (experimental) . Limitation: Metal ions (e.g., Ca²⁺, Mg²⁺) may inhibit enzyme activity, requiring ion chelation .

Q. What strategies address contradictions in this compound’s reported anti-cancer efficacy across studies?

Discrepancies arise from:

  • Cell line variability : F2 exhibits IC₅₀ = 50 μg/mL in U373MG glioblastoma vs. lower efficacy in other lines .
  • Metabolic differences : Human intestinal bacteria metabolize F2 into compound K, altering bioactivity . Resolution: Use standardized cell models (e.g., xenografts) and pharmacokinetic profiling to assess metabolite contributions .

Q. How can multi-omics approaches elucidate this compound’s anti-obesity mechanisms?

Integrate:

  • Network pharmacology : Identify 35 potential targets (e.g., MAPK1, CASP3) via PubChem/GeneCards databases .
  • Transcriptomics : RNA-seq reveals PPARγ and adipogenesis-related gene regulation .
  • Metabolomics : LC-MS tracks lipid metabolism changes in animal models . Validation: Gene knockout (e.g., CRISPR/Cas9) confirms target relevance .

Q. Methodological Best Practices

  • Data reproducibility : Triplicate assays, standardized protocols (e.g., SYBR Green qRT-PCR cycles: 95°C for 3 min, 40 cycles at 95°C/59°C/72°C) .
  • Contamination control : Use RNase-free reagents for RNA extraction and PVDF membranes for Western blotting .
  • Statistical rigor : Apply ANOVA with LSD post-hoc tests (p < 0.05) and error bars (mean ± SD) .

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIROVJVGRGSPO-JBVRGBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432763
Record name ginsenoside F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62025-49-4
Record name Ginsenoside F2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62025-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ginsenoside F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.